6-Ethyl-5,7-difluoroindoline-2,3-dione

Lipophilicity Drug-likeness Physicochemical profiling

6-Ethyl-5,7-difluoroindoline-2,3-dione (CAS 749241-79-0, molecular formula C₁₀H₇F₂NO₂, molecular weight 211.16 g·mol⁻¹) is a fluorinated isatin derivative belonging to the indoline-2,3-dione (isatin) class of heterocyclic compounds. Its structure features a vicinal 5,7-difluoro substitution pattern on the phenyl ring and a 6-ethyl group, yielding a unique electronic and steric profile distinct from mono-fluorinated, non-fluorinated, or differently disubstituted isatin analogs.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
Cat. No. B13108383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5,7-difluoroindoline-2,3-dione
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2C(=C1F)NC(=O)C2=O)F
InChIInChI=1S/C10H7F2NO2/c1-2-4-6(11)3-5-8(7(4)12)13-10(15)9(5)14/h3H,2H2,1H3,(H,13,14,15)
InChIKeyCZNAEPOAEIGIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-5,7-difluoroindoline-2,3-dione: Core Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


6-Ethyl-5,7-difluoroindoline-2,3-dione (CAS 749241-79-0, molecular formula C₁₀H₇F₂NO₂, molecular weight 211.16 g·mol⁻¹) is a fluorinated isatin derivative belonging to the indoline-2,3-dione (isatin) class of heterocyclic compounds . Its structure features a vicinal 5,7-difluoro substitution pattern on the phenyl ring and a 6-ethyl group, yielding a unique electronic and steric profile distinct from mono-fluorinated, non-fluorinated, or differently disubstituted isatin analogs. The compound has a predicted density of 1.4 ± 0.1 g·cm⁻³ and a calculated LogP of 1.60 . It is primarily offered as a research intermediate and building block for medicinal chemistry applications, with a commercial purity specification of ≥98% . The closest commercially available comparators include 5,7-difluoroindoline-2,3-dione (CAS 116570-41-3, lacking the 6-ethyl group), 6-ethylindoline-2,3-dione (CAS 90924-07-5, lacking fluorine substitution), and 5,6-difluoroindoline-2,3-dione (CAS 774-47-0, differing in fluorine substitution geometry) .

Why Generic Isatin Analog Substitution Fails: Positioning-Dependent Fluorine Electronic Effects and the 6-Ethyl-5,7-difluoro Differentiation Rationale


Substituting 6-ethyl-5,7-difluoroindoline-2,3-dione with a generic isatin analog (e.g., unsubstituted isatin, mono-fluorinated, or differently disubstituted variants) cannot be assumed to preserve biological or synthetic performance because the electronic, conformational, and lipophilic contributions of the 5,7-difluoro-6-ethyl substitution pattern are non-additive and position-dependent. In the indoline-2,3-dione scaffold, vicinal fluorine atoms at positions 5 and 7 create a unique electron-deficient aromatic ring environment that modulates the reactivity of the C-3 carbonyl toward nucleophilic attack and alters hydrogen-bonding capacity at the lactam N–H [1]. The 6-ethyl group introduces steric bulk adjacent to the fluorine at position 7 and further tunes lipophilicity, as reflected in the elevated LogP of 1.60 compared to 0.90 for the non-ethylated 5,7-difluoroindoline-2,3-dione . Published SAR on indoline-2,3-dione HDAC inhibitors demonstrates that subtle changes in substituent positioning can shift IC₅₀ values by orders of magnitude (e.g., from 10.13 nM to >1000 nM within a single congeneric series), establishing that scaffold-level activity cannot be extrapolated across different substitution patterns [2]. Without head-to-head data, procurement decisions must therefore be guided by the specific physicochemical signature of this compound rather than class-level assumptions.

Quantitative Differentiation Evidence for 6-Ethyl-5,7-difluoroindoline-2,3-dione Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 6-Ethyl-5,7-difluoroindoline-2,3-dione vs. Non-Ethylated 5,7-Difluoro Analog

6-Ethyl-5,7-difluoroindoline-2,3-dione exhibits a calculated LogP of 1.60, representing a 0.70 log unit increase relative to its non-ethylated comparator 5,7-difluoroindoline-2,3-dione (LogP 0.90) . This corresponds to an approximately 5-fold higher octanol–water partition coefficient, attributable to the lipophilic contribution of the 6-ethyl substituent. The increased lipophilicity is expected to enhance membrane permeability while remaining within the drug-like LogP range (<5), making the ethylated compound a more balanced starting point for lead optimization programs targeting intracellular enzymes.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Density Differentiation: 6-Ethyl-5,7-difluoroindoline-2,3-dione vs. 6-Ethylindoline-2,3-dione (Non-Fluorinated Analog)

The incorporation of two fluorine atoms at positions 5 and 7 increases the molecular weight of 6-ethyl-5,7-difluoroindoline-2,3-dione to 211.16 Da compared to 175.18 Da for the non-fluorinated 6-ethylindoline-2,3-dione (6-ethyl isatin) . The density also increases from approximately 1.2 g·cm⁻³ to 1.4 g·cm⁻³ . The 36 Da mass increase is accompanied by the addition of four hydrogen bond acceptor sites (vs. two in the non-fluorinated analog), fundamentally altering the compound's capacity for intermolecular interactions with biological targets and solvents.

Molecular weight Density Fluorine scan Physicochemical properties

LogP Differentiation from Regioisomeric 5,6-Difluoroindoline-2,3-dione

6-Ethyl-5,7-difluoroindoline-2,3-dione (LogP 1.60) shows a +0.36 log unit higher lipophilicity compared to the regioisomeric 5,6-difluoroindoline-2,3-dione (LogP 1.24), despite both bearing two fluorine atoms . This difference arises from the combination of the 6-ethyl substituent and the altered electronic distribution in the 5,7- vs. 5,6-difluoro pattern. The observation underscores that fluorine positional isomerism produces measurable differences in physicochemical properties that can influence pharmacokinetic behavior and protein binding, even before any biological assay is conducted.

Regioisomer Lipophilicity Positional isomer differentiation Fluorine positioning

Class-Level SAR: Scaffold Potency in HDAC Inhibition and the Implication of Fluorine Positioning

The indoline-2,3-dione scaffold has been validated as a potent HDAC inhibitor chemotype. In a 2015 study by Jin et al., a congeneric series of indoline-2,3-dione derivatives exhibited Hela cell nuclear extract HDAC inhibitory activities spanning from IC₅₀ = 10.13 nM (compound 25a, the most potent) to >1000 nM for less optimized analogs, demonstrating that small structural modifications within this scaffold produce >100-fold potency differences [1]. Additionally, a 2021 study by Ariawan et al. demonstrated that vicinal difluorination of HDAC inhibitor linkers alters molecular conformation and modulates isoform selectivity profiles across a panel of 11 HDAC isoforms [2]. While 6-ethyl-5,7-difluoroindoline-2,3-dione itself has not been directly evaluated in these published assays, the scaffold-level SAR establishes that its specific 5,7-difluoro-6-ethyl substitution pattern is expected to produce HDAC inhibition properties distinct from mono-fluorinated, non-fluorinated, or differently disubstituted isatin analogs. Users should treat this as class-level inference pending direct experimental confirmation.

HDAC inhibition Structure–activity relationship Epigenetic targets Cancer

5,7-Difluoro Motif Validation in Drug Design: Metabolic Stability Precedent from Influenza PB2 Inhibitor Program

The 5,7-difluoroindole motif has been independently validated as a bioisosteric replacement strategy with favorable pharmacokinetic consequences. In a 2019 influenza drug discovery program, a 5,7-difluoroindole derivative (compound 11a) was identified as a potent and metabolically stable PB2 cap-binding inhibitor that demonstrated a favorable oral pharmacokinetic profile and in vivo efficacy in mice [1]. While this precedent is from an indole (not indoline-2,3-dione) system, it provides class-level evidence that the 5,7-difluoro substitution pattern confers metabolic stability advantages over non-fluorinated or mono-fluorinated analogs, a property attributable to the electron-withdrawing and metabolic blocking effects of the fluorine atoms at both positions. This precedent supports the rationale for selecting 6-ethyl-5,7-difluoroindoline-2,3-dione over analogs lacking this fluorination pattern when metabolic stability is a key selection criterion.

Metabolic stability Fluorine bioisosterism Influenza Drug design

Procurement-Relevant Application Scenarios for 6-Ethyl-5,7-difluoroindoline-2,3-dione Grounded in Quantitative Differentiation Evidence


HDAC Inhibitor Lead Optimization: Exploiting the 5,7-Difluoro-6-ethyl Pharmacophore for Isoform-Selective Zinc-Dependent Deacetylase Targeting

For medicinal chemistry teams pursuing HDAC inhibitor leads, 6-ethyl-5,7-difluoroindoline-2,3-dione offers a rationally differentiated starting scaffold. The indoline-2,3-dione core has demonstrated nanomolar HDAC inhibitory potency (IC₅₀ = 10.13 nM for optimized derivative 25a) in Hela nuclear extract assays [1], and the vicinal 5,7-difluoro substitution pattern has been shown in related systems to modulate HDAC isoform selectivity via conformational control of the inhibitor–enzyme interface [2]. The elevated LogP (1.60 vs. 0.90 for non-ethylated analog) may favor membrane penetration for intracellular HDAC target engagement . Researchers should prioritize this compound over non-fluorinated 6-ethyl isatin or non-ethylated 5,7-difluoroindoline-2,3-dione when the goal is to explore the combined effect of fluorine-mediated electronic modulation and ethyl-driven lipophilicity on HDAC isoform selectivity and cellular potency.

Metalloenzyme Inhibitor Scaffold Development: Zinc-Binding Group Optimization Leveraging Enhanced H-Bond Acceptor Capacity

The four hydrogen bond acceptor sites of 6-ethyl-5,7-difluoroindoline-2,3-dione (vs. two for non-fluorinated 6-ethyl isatin) [1][2] provide an expanded interaction surface for zinc-binding group (ZBG) design in metalloenzyme inhibitor programs, including aminopeptidase N (APN) inhibitors, where indoline-2,3-dione derivatives have shown IC₅₀ values as low as 0.074 μM . The combination of the electrophilic C-3 carbonyl and the fluorine-enhanced H-bond acceptor network makes this compound a privileged intermediate for constructing bidentate or tridentate zinc chelators. Procurement teams should select this compound over analogs with fewer H-bond acceptors when the synthetic strategy involves ZBG conjugation at the C-3 position.

Physicochemical Property-Driven Library Design: Fluorine- and Alkyl-Substituted Isatin Building Blocks for Parallel SAR Exploration

For combinatorial chemistry and library production groups, 6-ethyl-5,7-difluoroindoline-2,3-dione fills a specific and underpopulated region of physicochemical space within the isatin chemical family. With MW = 211.16 Da, LogP = 1.60, and density = 1.4 g·cm⁻³ [1], it occupies a distinct position relative to 5,7-difluoroindoline-2,3-dione (MW = 183.11, LogP = 0.90) , 6-ethylindoline-2,3-dione (MW = 175.18, LogP not explicitly reported, density ~1.2 g·cm⁻³) , and 5,6-difluoroindoline-2,3-dione (MW = 183.11, LogP = 1.24) . This unique combination of properties supports diversity-oriented synthesis strategies where systematic variation of fluorine count, fluorine position, and alkyl substitution is required to probe structure–property relationships across a screening library.

Metabolic Stability-Focused Lead Generation: Applying the 5,7-Difluoro Motif to Isatin-Derived Candidates

Based on the independent validation of the 5,7-difluoro substitution pattern in an influenza PB2 inhibitor program, where a 5,7-difluoroindole derivative (11a) demonstrated oral bioavailability and in vivo efficacy in mice [3], 6-ethyl-5,7-difluoroindoline-2,3-dione is a strategically sound choice for programs where oxidative metabolic clearance is anticipated. The electron-withdrawing fluorine atoms at positions 5 and 7 are expected to reduce the electron density of the aromatic ring, potentially slowing CYP450-mediated oxidative metabolism at these positions. The 6-ethyl group further blocks a potential site of metabolic attack. Teams focused on improving the metabolic stability of isatin-based leads should prioritize this compound over analogs lacking the dual-fluorine substitution pattern.

Quote Request

Request a Quote for 6-Ethyl-5,7-difluoroindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.